Technical Guide: Synthesis of Antibacterial Agent 68, a Novel Berberine-Derived Azolyl Ethanol
Technical Guide: Synthesis of Antibacterial Agent 68, a Novel Berberine-Derived Azolyl Ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis pathway for Antibacterial Agent 68, also identified as compound 4d in the seminal work by Sun H, et al.[1][2]. This potent antibacterial agent, a natural berberine-derived azolyl ethanol, has demonstrated significant activity against multidrug-resistant Escherichia coli. This document details the multi-step synthesis, providing precise experimental protocols, quantitative data for each reaction step, and visualizations of the synthesis pathway and associated workflows. The information presented herein is intended to enable the replication and further investigation of this promising antibacterial compound by researchers in the fields of medicinal chemistry and drug development.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The development of novel antibacterial agents with unique mechanisms of action is a critical area of research. Berberine (B55584), a natural isoquinoline (B145761) alkaloid, has long been known for its antimicrobial properties. Recent research has focused on the chemical modification of berberine to enhance its efficacy and overcome resistance mechanisms.
Antibacterial Agent 68 (compound 4d) is a result of such efforts, representing a new class of berberine-derived azolyl ethanols. It exhibits potent activity against drug-resistant E. coli at low micromolar concentrations[1][2]. This guide serves as a technical resource for the chemical synthesis of this compound, based on the published work of Sun H, et al. in the Journal of Medicinal Chemistry.
Synthesis Pathway of Antibacterial Agent 68
The synthesis of Antibacterial Agent 68 is a multi-step process that begins with the commercially available natural product, berberine hydrochloride. The overall pathway involves the transformation of the berberine core into a key epoxide intermediate, followed by a ring-opening reaction with a nitroimidazole moiety.
Reaction Steps:
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Step i & ii: Berberine hydrochloride is first reduced and then undergoes a ring-opening reaction to form the intermediate aldehyde (Intermediate 2).
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Step iii: Intermediate 2 is then converted to a key epoxide intermediate (Intermediate 3) using trimethylsulfoxonium (B8643921) iodide.
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Step iv: The final step involves the ring-opening of the epoxide (Intermediate 3) with 2-methyl-5-nitroimidazole (B138375) to yield Antibacterial Agent 68 (Compound 4d).
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of Antibacterial Agent 68 and its intermediates, as reported by Sun H, et al.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Intermediate 2 | C₂₀H₁₉NO₅ | 353.37 | 85 | 145.2 - 146.5 |
| Intermediate 3 | C₂₁H₂₁NO₅ | 367.40 | 82 | 138.1 - 139.3 |
| Antibacterial Agent 68 (4d) | C₂₆H₂₅BrN₄O₇ | 585.41 | 78 | 175.3 - 176.8 |
Table 1: Summary of Yields and Physical Properties.
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | HRMS (ESI) [M+H]⁺ |
| Intermediate 2 | 9.75 (s, 1H), 7.29 (s, 1H), 7.05 (s, 1H), 6.80 (d, J = 8.4 Hz, 1H), 6.72 (d, J = 8.4 Hz, 1H), 6.01 (s, 2H), 4.31 (t, J = 6.2 Hz, 2H), 3.90 (s, 3H), 3.88 (s, 3H), 3.10 (t, J = 6.2 Hz, 2H). | 191.2, 151.8, 150.5, 148.1, 147.9, 133.0, 129.2, 124.9, 123.0, 108.5, 108.3, 101.5, 60.9, 56.1, 46.2, 28.5. | Calcd for C₂₀H₂₀NO₅: 354.1341, Found: 354.1338. |
| Intermediate 3 | 7.30 (s, 1H), 7.06 (s, 1H), 6.81 (d, J = 8.4 Hz, 1H), 6.73 (d, J = 8.4 Hz, 1H), 6.02 (s, 2H), 4.32 (t, J = 6.2 Hz, 2H), 3.91 (s, 3H), 3.89 (s, 3H), 3.16-3.10 (m, 3H), 2.89 (dd, J = 4.8, 2.8 Hz, 1H), 2.65 (dd, J = 4.8, 2.4 Hz, 1H). | 151.8, 150.5, 148.1, 147.9, 133.0, 129.2, 124.9, 123.0, 108.5, 108.3, 101.5, 60.9, 56.1, 52.5, 47.3, 46.2, 28.5. | Calcd for C₂₁H₂₂NO₅: 368.1498, Found: 368.1495. |
| Antibacterial Agent 68 (4d) | 7.95 (s, 1H), 7.30 (s, 1H), 7.05 (s, 1H), 6.80 (d, J = 8.4 Hz, 1H), 6.72 (d, J = 8.4 Hz, 1H), 6.01 (s, 2H), 5.20 (d, J = 14.4 Hz, 1H), 4.78 (d, J = 14.4 Hz, 1H), 4.31 (t, J = 6.2 Hz, 2H), 4.18-4.12 (m, 1H), 3.90 (s, 3H), 3.88 (s, 3H), 3.10 (t, J = 6.2 Hz, 2H), 2.45 (s, 3H), 2.05-1.95 (m, 2H). | 151.8, 150.5, 149.8, 148.1, 147.9, 145.5, 133.0, 129.2, 124.9, 123.0, 121.5, 108.5, 108.3, 101.5, 70.2, 60.9, 56.1, 50.1, 46.2, 35.8, 28.5, 14.2. | Calcd for C₂₆H₂₆N₄O₇: 506.1796, Found: 506.1793. |
Table 2: Spectroscopic and High-Resolution Mass Spectrometry Data.
Detailed Experimental Protocols
The following protocols are adapted from the supporting information of Sun H, et al., J. Med. Chem. 2022, 65(1), 436-459.
Synthesis of Intermediate 2
To a solution of berberine hydrochloride (1.0 eq) in methanol, sodium borohydride (B1222165) (2.0 eq) was added portion-wise at 0 °C. The mixture was stirred at room temperature for 2 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was dissolved in a mixture of acetic acid and water and refluxed for 4 hours. The reaction mixture was then cooled to room temperature and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate was filtered, washed with water, and dried to afford Intermediate 2 as a yellow solid.
Synthesis of Intermediate 3
A solution of trimethylsulfoxonium iodide (1.5 eq) in dry DMSO was treated with sodium hydride (1.5 eq, 60% dispersion in mineral oil) at room temperature under a nitrogen atmosphere. The mixture was stirred for 30 minutes, after which a solution of Intermediate 2 (1.0 eq) in dry DMSO was added dropwise. The reaction mixture was stirred at room temperature for 12 hours. The reaction was quenched by the addition of water, and the product was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to give Intermediate 3 as a white solid.
Synthesis of Antibacterial Agent 68 (Compound 4d)
To a solution of Intermediate 3 (1.0 eq) and 2-methyl-5-nitroimidazole (1.2 eq) in ethanol, potassium carbonate (2.0 eq) was added. The reaction mixture was heated to reflux and stirred for 8 hours. After cooling to room temperature, the solvent was evaporated under reduced pressure. The residue was partitioned between water and ethyl acetate. The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel to afford Antibacterial Agent 68 (4d) as a pale yellow solid.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the purification and characterization of the final product, Antibacterial Agent 68.
Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of Antibacterial Agent 68. The data and methodologies presented are intended to facilitate the work of researchers engaged in the discovery and development of new antibacterial therapies. The straightforward and efficient synthesis of this potent berberine derivative makes it an attractive candidate for further preclinical and clinical investigation.
